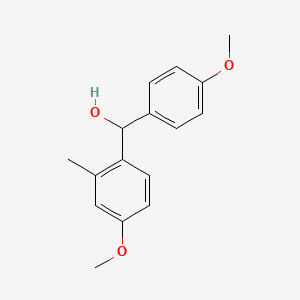

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol

Descripción general

Descripción

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol is an organic compound with the molecular formula C16H18O3 It is characterized by the presence of two methoxy groups and a hydroxyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-2-methylbenzaldehyde, while reduction may produce 4-methoxy-2-methylphenylmethanol .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material for Organic Compounds

The compound serves as an important precursor in the synthesis of various organic compounds. It is particularly noted for its role in creating azo dyes and dithiocarbamate derivatives, which are vital in textile and agricultural industries . The synthesis of related compounds often involves the use of this methanol derivative due to its functional groups that facilitate further chemical reactions.

| Compound | Application |

|---|---|

| Azo Dyes | Used in textiles for coloration. |

| Dithiocarbamate | Employed as a pesticide and fungicide. |

Synthesis Techniques

The synthesis of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can be achieved through various methods, including condensation reactions involving aldehydes and amines. A notable technique involves using water as a solvent to optimize yield and purity .

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, studies on related compounds have shown antioxidant properties, which are crucial for developing therapeutic agents against oxidative stress-related diseases .

Case Study: Antioxidant Activity

A study conducted on a similar compound demonstrated significant antioxidant activity with an effective concentration (EC50) value indicating its potential for health applications. The compound was synthesized using a straightforward method that yielded a high percentage of the desired product .

Cosmetic Formulations

Use in Personal Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin feel and stability is beneficial in developing creams, lotions, and other personal care products. The interaction of methanol derivatives with skin can improve hydration and texture, making them valuable in cosmetics .

| Cosmetic Product | Functionality |

|---|---|

| Moisturizers | Enhances skin hydration. |

| Creams | Improves texture and stability. |

Material Science

Polymer Applications

In material science, this compound can be utilized in developing polymers that have specific thermal and chemical properties. These polymers can be designed for low volatile organic compound (VOC) formulations, aligning with environmental regulations while maintaining performance standards in products like adhesives and coatings .

Mecanismo De Acción

The mechanism of action of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Actividad Biológica

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol, identified by its CAS number 36801-17-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound consists of two methoxy-substituted phenyl groups attached to a central methanol moiety. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. The following sections detail these activities.

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, related compounds have been demonstrated to reduce LPS-induced inflammatory responses in microglial cells, suggesting a mechanism that could be applicable to this compound as well .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. Research indicates that derivatives with similar methoxy substitutions can inhibit amyloid-beta aggregation and reduce neuroinflammation through the inhibition of the STAT3 signaling pathway . These findings suggest that this compound may possess similar protective effects against neurodegenerative processes.

Case Studies

Several case studies have explored the biological effects of methoxy-substituted phenolic compounds:

The proposed mechanisms through which this compound exerts its biological activities include:

- Inhibition of Inflammatory Pathways : By modulating the expression of inflammatory mediators and enzymes.

- Neuroprotection : Through the reduction of oxidative stress and inhibition of amyloidogenesis.

- Apoptosis Induction in Cancer Cells : By activating intrinsic apoptotic pathways.

Propiedades

IUPAC Name |

(4-methoxy-2-methylphenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-11-10-14(19-3)8-9-15(11)16(17)12-4-6-13(18-2)7-5-12/h4-10,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRCEIRFLINPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.